molecular formula C4H8N2O4 B1605071 beta-Aspartylhydroxamate CAS No. 20154-32-9

beta-Aspartylhydroxamate

Cat. No.: B1605071
CAS No.: 20154-32-9
M. Wt: 148.12 g/mol
InChI Key: ZBYVTTSIVDYQSO-UHFFFAOYSA-N
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Description

Beta-Aspartylhydroxamate, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-(hydroxyamino)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

20154-32-9

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2-amino-4-(hydroxyamino)-4-oxobutanoic acid

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)

InChI Key

ZBYVTTSIVDYQSO-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)C(=O)NO

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO

20154-32-9
1955-68-6

sequence

X

Synonyms

aspartate-beta-hydroxamate
aspartic acid beta-hydroxamate
beta-aspartylhydroxamate
beta-aspartylhydroxamic acid
beta-aspartylhydroxamic acid, (D)-isomer
beta-aspartylhydroxamic acid, (L)-isomer
D-aspartic acid beta-hydroxamate

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.1 mole of D-aspartic acid β-ethyl ester is dissolved in 200 ml of methanol, 0.2 mole of hydroxylamine hydrochloride is then added and the mixture is stirred until complete dissolution occurs. 0.4 mole of triethylamine is added and stirring is continued at room temperature for about 48 hr. The precipitate formed is collected on a filter. This crude product is recrystallized by dissolution in water, then diluted in absolute ethanol. This solution is kept at +4° C. for 12 hr. The crystals are filtered, washed with absolute ethanol and air-dried. This reaction yields 50 to 70% of D-Aspartic acid β-Hydroxamate.
Name
D-aspartic acid β-ethyl ester
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three

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